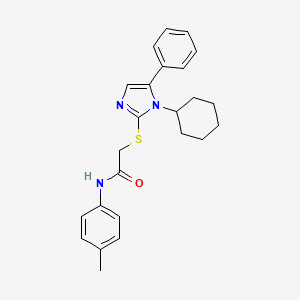

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3OS/c1-18-12-14-20(15-13-18)26-23(28)17-29-24-25-16-22(19-8-4-2-5-9-19)27(24)21-10-6-3-7-11-21/h2,4-5,8-9,12-16,21H,3,6-7,10-11,17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFXQGXJUZWOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3CCCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the imidazole ring through a cyclization reaction, followed by the introduction of the cyclohexyl and phenyl groups. The final step usually involves the thiolation of the imidazole ring and the subsequent acylation with p-tolyl acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or aromatic rings.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole ring is known to interact with metal ions and other biomolecules, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Differences

Physicochemical Properties

- Melting Points : Benzimidazole-triazole analogs (e.g., 9a–9e ) exhibit melting points ranging from 120–250°C, influenced by halogen substituents (e.g., bromophenyl in 9c increases rigidity) .

- Spectroscopic Data : The target compound’s predicted NMR shifts (similar to 9l ) would align with δ ~167 ppm (C=O), 148–158 ppm (aromatic carbons), and 20–36 ppm (alkyl groups) based on .

Anticancer Activity:

- Imidazole derivatives (): Reported IC₅₀ values of ~15.67 µg/mL against C6 glioma cells, attributed to the benzothiazole and methylimidazole moieties .

- Thiazole derivatives (): Compound 4c showed selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 23.30 µM) with minimal toxicity to healthy NIH/3T3 cells (IC₅₀ > 1000 µM) .

- Docking Studies : Bromophenyl-substituted 9c () demonstrated strong binding to enzymatic active sites, suggesting the target compound’s cyclohexyl group may enhance hydrophobic interactions .

Table 2: Cytotoxicity Comparison

| Compound | Cell Line | IC₅₀/Activity | Reference |

|---|---|---|---|

| Benzimidazole derivative | C6 glioma | 15.67 µg/mL | |

| 4c () | A549 lung cancer | 23.30 µM | |

| 9c () | Enzymatic targets | Strong docking affinity |

Computational and Analytical Insights

- Electronic Properties : The p-tolyl group in the target compound likely contributes to electron-donating effects, similar to methoxyphenyl in 9e (), which may enhance stability .

- HOMO-LUMO Gaps : Analogous compounds like CPA () show narrow HOMO-LUMO gaps (~4.5 eV), suggesting reactivity profiles that the target compound may share .

Biological Activity

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. Its unique structure, characterized by the presence of a cyclohexyl group, a phenyl group, and a thioacetamide moiety, suggests potential biological activities that are of interest in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 412.6 g/mol. The compound's structure allows for various functional modifications, which can enhance its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4OS2 |

| Molecular Weight | 412.6 g/mol |

| CAS Number | 1207039-43-7 |

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. It is believed to inhibit microbial growth by disrupting cell membrane integrity or interfering with protein synthesis within microbial cells. The compound's efficacy against various bacterial strains has been documented, although specific data on susceptibility and resistance patterns remain limited.

Anticancer Activity

Research has shown that this compound may have promising anticancer properties. It appears to induce apoptosis in cancer cells and disrupt cell division processes. The mechanisms underlying these effects are still being elucidated, but the structural features of the compound suggest it may interact with critical cellular pathways involved in cancer progression.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various imidazole derivatives, this compound was tested against several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that the compound exhibited an IC50 value in the micromolar range, demonstrating significant cytotoxicity compared to control groups.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| HepG2 | 17.82 | Inhibition of cell cycle |

| A549 | 26.00 | Disruption of microtubule formation |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Protein Synthesis Inhibition : The compound may interfere with ribosomal function or protein translation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, potentially leading to increased permeability and cell death.

- Apoptotic Pathway Activation : Evidence suggests that it may activate caspases and other apoptotic markers in cancer cells.

Comparison with Similar Compounds

The unique structural characteristics of this compound set it apart from other imidazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-(4-chlorophenyl)-1-methylimidazol-2-thio)-N-(4-methylthiazol - 2 - yl)acetamide | Chlorophenyl group | Antimicrobial |

| 2-(5-(phenylethynyl)-1H-imidazol - 2 - yl)thio-N-(5-methylisoxazol - 3 - yl)acetamide | Ethynyl group | Anticancer |

| N-[4-(2-(4-substituted phenyl)thiazol - 4 - yl)phenyl]acetamide derivatives | Various substitutions on thiazole | Antibacterial |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, and how can purity be validated?

- Answer : The compound can be synthesized via nucleophilic substitution reactions between chloroacetamide intermediates and thiol-containing heterocycles. For example, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide reacts with mercapto derivatives under reflux in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine . Purity validation requires multi-technique characterization:

- Elemental analysis to confirm stoichiometry.

- 1H/13C-NMR for structural elucidation (e.g., thioether linkage at δ 3.8–4.2 ppm for –SCH2–) .

- LC-MS/MS for molecular ion confirmation .

- Melting point consistency (±2°C) to rule out polymorphic impurities .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer :

- FTIR : Confirm thioacetamide C=S stretch (~650–700 cm⁻¹) and amide N–H bend (~1550 cm⁻¹) .

- 1H-NMR : Identify cyclohexyl protons as multiplet signals (δ 1.2–2.5 ppm) and aryl protons in the aromatic region (δ 6.5–8.0 ppm) .

- 13C-NMR : Detect carbonyl carbons (amide C=O at ~165–170 ppm) and quaternary carbons in the imidazole ring .

- HRMS : Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .

Q. How do substituent variations on the imidazole ring influence physicochemical properties?

- Answer : Substituents alter logP (lipophilicity) and solubility. For instance:

- Cyclohexyl groups increase steric bulk, reducing aqueous solubility but enhancing membrane permeability .

- Electron-withdrawing groups (e.g., –Br, –F) on the phenyl ring may improve metabolic stability but reduce solubility .

- Methoxy groups enhance solubility via hydrogen bonding but may decrease bioavailability .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties and reactivity of this compound?

- Answer :

- DFT calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps to assess electrophilicity. For example, a smaller gap (<4 eV) suggests higher reactivity .

- Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic regions, guiding derivatization .

- Docking studies (AutoDock Vina) predict binding affinities to targets like α-glucosidase, with pose validation via RMSD (<2 Å) .

Q. How can researchers resolve contradictions in biological activity data across derivatives?

- Answer :

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects. For example, imidazole derivatives with –CF3 show higher apoptosis (IC50 = 23 µM) than –OCH3 analogs (>100 µM) .

- Dose-response validation : Use multiple cell lines (e.g., A549 vs. NIH/3T3) to confirm selective cytotoxicity .

- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Q. What in vitro models are optimal for evaluating anticancer potential, and how is selective cytotoxicity quantified?

- Answer :

- Cell lines : A549 (lung adenocarcinoma) for efficacy; NIH/3T3 (embryoblast) for toxicity screening .

- Selectivity Index (SI) : Calculate as SI = IC50(normal cells)/IC50(cancer cells). A value >3 indicates therapeutic potential .

- 3D tumor spheroids : Model drug penetration and efficacy in physiologically relevant environments.

Q. How can molecular docking elucidate target interactions, and what validation is required?

- Answer :

- Target selection : Prioritize enzymes like α-glucosidase or kinases implicated in cancer .

- Pose validation : Compare docking results (e.g., binding energy < −8 kcal/mol) with crystallographic data (PDB ID: 1XOS) .

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <3 Å) .

Q. What strategies optimize the thioacetamide moiety for enhanced bioactivity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.